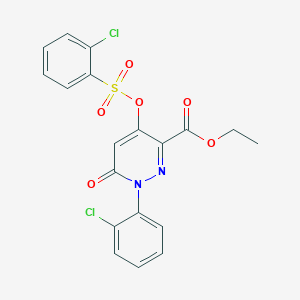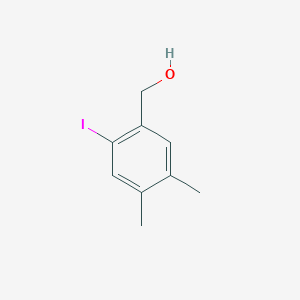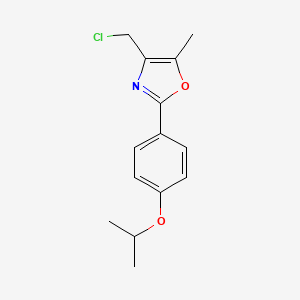![molecular formula C28H25N3O2S2 B2899368 N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide CAS No. 872199-31-0](/img/no-structure.png)
N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with multiple functional groups, including a thiazole ring and a quinazolinone ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The compound has multiple aromatic rings, which could contribute to its stability and reactivity. The presence of multiple nitrogen and sulfur atoms could make it a potential ligand for metal ions .Chemical Reactions Analysis
The compound could undergo various reactions depending on the conditions. For example, the benzyl and ethyl groups could be modified through substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature .Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide involves the condensation of o-toluidine with 2-chloroacetyl chloride to form 2-(o-tolyl)acetamide, which is then reacted with thiourea and formic acid to form 5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H). This intermediate is then reacted with benzylamine and ethyl chloroacetate to form N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide.", "Starting Materials": [ "o-toluidine", "2-chloroacetyl chloride", "thiourea", "formic acid", "benzylamine", "ethyl chloroacetate" ], "Reaction": [ "Step 1: o-toluidine is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(o-tolyl)acetamide.", "Step 2: 2-(o-tolyl)acetamide is then reacted with thiourea and formic acid to form 5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H).", "Step 3: 5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H) is then reacted with benzylamine and ethyl chloroacetate in the presence of a base such as potassium carbonate to form N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide." ] } | |
CAS RN |
872199-31-0 |
Molecular Formula |
C28H25N3O2S2 |
Molecular Weight |
499.65 |
IUPAC Name |
N-benzyl-N-ethyl-2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetamide |
InChI |
InChI=1S/C28H25N3O2S2/c1-3-29(17-20-12-5-4-6-13-20)24(32)18-30-26-25(21-14-8-7-11-19(21)2)35-28(34)31(26)23-16-10-9-15-22(23)27(30)33/h4-16H,3,17-18H2,1-2H3 |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2899287.png)

![N-(3-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899294.png)

![N-(2,6-difluorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2899296.png)
![N-[4-(acetylamino)phenyl]-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide](/img/structure/B2899297.png)
![Ethyl-(5-p-tolyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B2899298.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B2899299.png)

![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2899305.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2899306.png)
![2-[(2-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2899308.png)